molecular formula C10H9FO B6215901 6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde CAS No. 2751610-48-5

6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B6215901
CAS No.: 2751610-48-5
M. Wt: 164.2
InChI Key:
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Description

6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a fluorine atom at the 6th position, a dihydroindene structure, and an aldehyde functional group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 6-fluoroindene.

    Hydrogenation: The 6-fluoroindene undergoes hydrogenation to form 6-fluoro-2,3-dihydroindene.

    Formylation: The final step involves the formylation of 6-fluoro-2,3-dihydroindene to introduce the aldehyde group at the 4th position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 6-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid.

    Reduction: 6-fluoro-2,3-dihydro-1H-indene-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde
  • 6-bromo-2,3-dihydro-1H-indene-4-carbaldehyde
  • 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

Uniqueness

6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-indene-4-carbaldehyde", "fluorine gas", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2,3-dihydro-1H-indene-4-carbaldehyde is reacted with fluorine gas in the presence of sulfuric acid to yield 6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde.", "Step 2: Sodium hydride is added to a solution of 6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde in dry tetrahydrofuran (THF) to form the corresponding sodium salt.", "Step 3: Acetic anhydride is added to the reaction mixture to acetylate the sodium salt.", "Step 4: The reaction mixture is quenched with water and extracted with ethyl acetate.", "Step 5: The organic layer is washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate.", "Step 6: The solvent is removed under reduced pressure to yield 6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde as a yellow oil." ] }

CAS No.

2751610-48-5

Molecular Formula

C10H9FO

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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